molecular formula C9H7ClO3 B1272284 4-Acetoxybenzoyl chloride CAS No. 27914-73-4

4-Acetoxybenzoyl chloride

Cat. No. B1272284
CAS RN: 27914-73-4
M. Wt: 198.6 g/mol
InChI Key: CGEOYYBCLBIBLG-UHFFFAOYSA-N
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Description

4-Acetoxybenzoyl chloride is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on the synthesis and properties of compounds that are structurally related to 4-acetoxybenzoyl chloride, such as 4-acetoxy-2-amino-3-arylbenzofurans, poly(4-hydroxybenzoate)s, 4-acetoxymethylbenzimidazoles, and 4-acetoxybenzoic acid, which can provide insights into the synthesis and properties of 4-acetoxybenzoyl chloride itself .

Synthesis Analysis

The synthesis of related compounds involves various one-pot multistep procedures. For instance, 4-acetoxy-2-amino-3-arylbenzofurans are synthesized from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones using a one-pot operation with catalytic triethylamine (Et3N) and acetic anhydride (Ac2O) . Similarly, high molecular weight poly(4-hydroxybenzoate)s are synthesized by bulk condensations of 4-hydroxybenzoic acid using acetic anhydride . These methods suggest that acetic anhydride is a common reagent for introducing acetoxy groups into aromatic compounds, which could be applicable to the synthesis of 4-acetoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of 4-acetoxybenzoyl chloride would consist of a benzene ring with an acetoxy group (-OCOCH3) and a benzoyl chloride group (-COCl) attached to it. The papers do not directly analyze the molecular structure of 4-acetoxybenzoyl chloride, but they do discuss the structures of similar compounds. For example, the structure of 4-acetoxymethylbenzimidazoles is analyzed, showing the effects of substituents on internal rotation and intramolecular catalysis . This information can be extrapolated to understand how the acetoxy and benzoyl groups might influence the reactivity and stability of 4-acetoxybenzoyl chloride.

Chemical Reactions Analysis

The chemical reactions involving acetoxy groups are highlighted in the papers. For example, the hydrolysis of 4-acetoxymethylbenzimidazoles is studied to understand the catalytic effects of the benzimidazolyl group . The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid using acetic anhydride is another reaction that provides insights into the reactivity of acetoxy derivatives . These reactions are relevant to understanding how 4-acetoxybenzoyl chloride might behave under different conditions, such as in hydrolysis or in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-acetoxybenzoyl chloride are discussed in the papers. For instance, the thermal stability and degree of crystallinity of poly(4-hydroxybenzoate)s synthesized from acetoxybenzoic acid are analyzed . The kinetics of 4-acetoxybenzoic acid synthesis are also investigated, providing information on reaction rates and activation energy . These properties are important for understanding the behavior of 4-acetoxybenzoyl chloride in various applications, such as in polymer synthesis or as a reagent in organic synthesis.

Scientific Research Applications

Synthesis of Poly(ester-amide)s

4-Acetoxybenzoyl chloride has been utilized in the synthesis of poly(ester-amide)s derived from 4-hydroxybenzoic acid and 4-aminobenzoic acid. This process involves acylating silylated 4-Aminobenzoic acid with 4-acetoxybenzoyl chloride under mild conditions. The resulting dimer is then polycondensed, leading to crystalline poly(ester-amide)s with varying morphologies (Kricheldorf, Loehden, & Wilson, 1994).

Creation of High Molecular Weight Poly(4-hydroxybenzoate)

The compound plays a crucial role in the creation of high molecular weight poly(4-hydroxybenzoate). This synthesis involves condensation processes using various monomers, including 4-acetoxybenzoic acid and 4-trimethylsiloxybenzoyl chloride. The method demonstrates significant influence on the polymerization mechanism and resulting polymer properties (Kricheldorf & Schwarz, 1983).

In Pharmaceutical Compound Synthesis

4-Acetoxybenzoyl chloride is employed in synthesizing conjugates of hydroxy- and acetoxybenzoic acids with dipeptides. These conjugates have been evaluated as potential neuroprotective agents, showcasing the compound's significance in developing pharmaceutical compounds (Brel, Lisina, & Budaeva, 2021).

Analytical Chemistry Applications

The compound is used in developing analytical techniques, such as increasing the detection responses of estrogens in liquid chromatography-mass spectrometry. This application demonstrates its utility in enhancing analytical methods for detecting biologically active compounds (Higashi et al., 2006).

Development of Metallomesogenic Complexes

In the field of material science, 4-Acetoxybenzoyl chloride is used in the synthesis of metallomesogenic complexes. These complexes are derived from ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, synthesized through acylation with 4-acetoxybenzoyl chloride (Kovganko & Kovganko, 2013).

Application in Polymer Science

The compound has a significant role in polymer science, particularly in the synthesis of poly(ester-amide)s and poly(4-hydroxybenzoate)s. These polymers have various applications due to their unique properties and morphologies, demonstrating the versatility of 4-acetoxybenzoyl chloride in materials research (Lieser, Schwarz, & Kricheldorf, 1983).

In Chemical Synthesis

4-Acetoxybenzoyl chloride is also used in various chemical synthesis processes, such as in the preparation of N-substituted sulfonamides with potential antibacterial properties (Abbasi et al., 2016).

Safety And Hazards

4-Acetoxybenzoyl chloride should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of contact with skin or eyes, immediate medical attention is recommended .

Future Directions

4-Acetoxybenzoyl chloride is an important chemical compound that is widely used in various fields of research and industry. Its potential applications and developments would be subject to ongoing research in these fields.

Relevant Papers The relevant papers retrieved provide information on the synthesis, molecular structure, chemical reactions, and safety of 4-Acetoxybenzoyl chloride . These papers contribute to the understanding of this compound and its various properties and applications.

properties

IUPAC Name

(4-carbonochloridoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOYYBCLBIBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373314
Record name p-acetoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxybenzoyl chloride

CAS RN

27914-73-4
Record name p-acetoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27914-73-4
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Synthesis routes and methods I

Procedure details

A mixture of 4-acetoxybenzoic acid (516 mg) and oxalyl chloride (0.5 ml) was stirred for 30 minutes. The mixture was concentrated under reduced pressure to give 4-acetoxybenzoyl chloride.
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of 4-acetoxybenzoic acid (100 g, 555.1 mmol) in CH2Cl2 (50 mL) was treated with a catalytic amount of DMF (0.5 mL) and cooled in ice bath. The reaction was stirred as neat oxalyl chloride (51 mL, 582.82 mmol, 1.05 equiv.) was added dropwise. The reaction was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was concentrated under reduced pressure to give 4-(chlorocarbonyl)phenyl acetate (110 g, 100% th.; 110% pract.), which was used in the next step without further purification; 1H NMR (CDCl3) δ 8.09 (d, 2H), 7.20 (d, 2H), 2.28 (s, 3H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 200 ml-reaction vessel, 21.4 g (1.18×10-1M) of p-acetoxybenzoic acid and 80 ml of dry benzene were placed. To the mixture, 25.0 g (1.20×10-1M) of phosphorus pentachloride was added in 10 minutes at room temperature, followed by stirring for 3 hours at 50° C. After cooling, the solvent of the reaction mixture was distilled off to provide oily p-acetoxybenzoyl chloride.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Thionyl chloride (11.1 mL, 15.3 mmol) was added to 4-acetoxybenzoic acid (2.50 g, 13.9 mmol), and the reaction was warmed to reflux. The reaction was cooled after heating for 3.5 hours, and concentrated in vacuo to give a colorless oil. Toluene was added to the residue and the mixture was concentrated in vacuo to remove any residual thionyl chloride. This process was repeated twice more to give 510 (2.54 g, 92%) as a colorless oil. This material was used in the next step without additional purification.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods V

Procedure details

A solution of 4-acetoxybenzoic acid (200 mg, 1.11 mmol), thionyl chloride(1.6 mL), 1 drop of DMF, and 7.5 mL of chlorobenzene was heated to 80° C. for 1.5 hrs. The reaction was then cooled to room temperature and the solvent and excess thionyl chloride were removed in vacuo. Theoretical yield of the title compound was assumed and the residue was used as is.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
83
Citations
HR Kricheldorf, G Loehden, DJ Wilson - Macromolecules, 1994 - ACS Publications
… The reaction mixture was refluxed for 3 h and cooled with ice, and 4-acetoxybenzoyl chloride (… N,0-Bis(trimethylsilyl)-4-aminobenzoic acid (25 mmol) and 4-acetoxybenzoyl chloride (25 …
Number of citations: 19 pubs.acs.org
M Nikolovska, D Hristov - … of the Serbian Chemical Society, 50 …, 1985 - repository.ukim.mk
… For this purpose the hydroxyl group is acetylated with acetic anhydride whereby 4-acetoxybenzoic acid is obtained, which is converted by thionyl chloride into 4-acetoxybenzoyl chloride…
Number of citations: 2 repository.ukim.mk
LQ Fu, XS Guo, X Liu, HL He, YL Wang… - Chinese Chemical …, 2010 - Elsevier
… Intermediate 5 was prepared in satisfying yield by treatment 4-acetoxybenzoyl chloride, silver cyanate with compound 4 in dichloromethane [11]. Then 5 was treated with 0.5 N …
Number of citations: 13 www.sciencedirect.com
T Yokozawa, S Horio - Polymer journal, 1996 - nature.com
… Thus, we choose 4-trimethylsiloxybenzoic acid methyl ester (5a) as a model of the nucleophilic site of 1, 4-acetoxybenzoyl chloride (6a) as a model of the propagating end, and 4-…
Number of citations: 23 www.nature.com
VN Kovganko, NN Kovganko - Russian Journal of General Chemistry, 2013 - Springer
… Abstract—Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate was synthesized by acylation of acetoacetic ester with 4-acetoxybenzoyl chloride, followed by cleavage of aroylacetoacetic ester …
Number of citations: 1 link.springer.com
K Kobashi, K Kimura, Y Yamashita - polymer, 2004 - Elsevier
Preparation of the poly(p-oxybenzoyl-co-p-mercaptobenzoyl) whiskers was examined by means of the crystallization of oligomers during solution polymerization. Polymerizations were …
Number of citations: 7 www.sciencedirect.com
M Akula, D Blevins, G Kabalka, D Osborne - HETEROCYCLES, 2018 - scholar.archive.org
… N-Benzoylation of pyrrolidinone 4 with either 4-acetoxybenzoyl chloride, 5, or 4-… N-trimethylsilylpyrrolidin-2-one (0.56 g, 3.6 mmol) and 4-acetoxybenzoyl chloride (0.71 g, 3.6 mmol) in …
Number of citations: 2 scholar.archive.org
P Zlatoidský, T Maliar - European journal of medicinal chemistry, 1996 - Elsevier
… Preparation of 4f 4-Acetoxybenzoyl chloride (3.95 g, 0.02 mol) was dissolved in dry ether (50 mL) and treated as above. A solution of phenylpiperazine (3.1 g, 0.02 mol) and …
Number of citations: 25 www.sciencedirect.com
L Fu, X Liu, J Cheng, H He, Z Cai, X Guo… - … Process Research & …, 2010 - ACS Publications
… To avoid 4-acetoxybenzoyl chloride and AgOCN owing to cost and processing issues, we turned our attention to 4-benzyloxybenzamide 9 as an alternative starting material. This …
Number of citations: 3 pubs.acs.org
K Mulani, M Momin, N Ganjave, N Chavan - Bulletin of Materials Science, 2015 - Springer
… Into another flask, 23.82 g of 4-acetoxybenzoyl chloride (0.12 mol) and 300 ml of dry 1,2-dichloroethane were taken. The acid chloride solution was added to the 2methyl-hydroquinone …
Number of citations: 8 link.springer.com

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